molecular formula C16H15N3O4 B5587208 ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate

ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate

Katalognummer: B5587208
Molekulargewicht: 313.31 g/mol
InChI-Schlüssel: NZSFZAOBVWTWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core with two oxo groups at positions 3 and 4, a phenyl substituent at position 2, and an ethyl acetate group at position 5. Its molecular formula is C₁₆H₁₅N₃O₅ (calculated molecular weight: 329.31 g/mol). The ethyl ester moiety enhances lipophilicity, while the oxo groups and phenyl ring contribute to hydrogen bonding and π-π interactions, influencing solubility and biological activity .

Eigenschaften

IUPAC Name

ethyl 2-(3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-23-13(21)9-10-8-12(20)14-15(17-10)18-19(16(14)22)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSFZAOBVWTWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The molecular formula is C15H15N3O4C_{15}H_{15}N_{3}O_{4}, with a molecular weight of 299.30 g/mol.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Some derivatives have shown IC50 values as low as 0.59 µM against breast cancer cell lines (MCF7), indicating potent cytotoxicity .
  • Selectivity : Certain compounds within this class have demonstrated selectivity towards cancer cells over normal cells, with selectivity indices exceeding 25-fold in some cases .

The biological activity of ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate is believed to involve several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of specific kinases involved in cancer progression .
  • Tubulin Polymerization Inhibition : This compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division .
  • Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies highlight the effectiveness of ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate and its derivatives:

StudyCell LineIC50 (µM)Mechanism
Study 1MDA-MB-231 (Breast Cancer)1.00 ± 0.42Apoptosis induction
Study 2HEL (Erythroleukemia)0.85 ± 0.03Tubulin inhibition
Study 3MCF7 (Breast Cancer)0.59 ± 0.00Kinase inhibition

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

The following table highlights key structural and functional differences:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate 2-Ph, 3,4-dioxo, 6-ethyl acetate 329.31 Moderate lipophilicity; potential for H-bonding via oxo groups
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid 5-acetic acid, 6-OH, 3-oxo, 4-Me 223.19 Higher polarity due to hydroxyl group; lower logP
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate Pyrrolo[3,4-b]pyridine core, 5,7-dioxo, 6-methyl acetate 220.18 Reduced aromaticity vs. pyrazolo; ester group increases solubility
2-[[2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid 2,3-diMe, 4-CF₃, 6-sulfanyl acetic acid 291.25 Enhanced metabolic stability via CF₃; sulfanyl group may improve metal chelation
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine core, 4-methoxyphenyl, piperidinone substituent ~530 (estimated) Increased complexity; potential kinase inhibition (e.g., Apixaban intermediate)

Crystallography and Stability

  • The target compound’s crystal packing is influenced by π-π stacking (phenyl group) and H-bonding (oxo groups), as per Etter’s graph set analysis .
  • Trifluoromethyl groups () improve thermal and oxidative stability compared to non-halogenated analogues .

Q & A

Basic: What are the optimal synthetic routes for ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1: Reacting phenylhydrazine derivatives with ethyl chloroacetate under basic conditions (e.g., triethylamine) to form hydrazono intermediates .
  • Step 2: Cyclization of intermediates using catalysts like alkali metal iodides (e.g., NaI) in acetic acid under reflux (18–24 hours) to form the pyrazolo[3,4-b]pyridine core .
  • Optimization:
    • Temperature: Controlled reflux (~110°C) minimizes side reactions.
    • Catalyst Loading: 10 mol% NaI improves cyclization efficiency .
    • Workup: Acidic quenching (aqueous HCl) enhances product precipitation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR identifies substituents (e.g., phenyl, acetate) and confirms ring fusion. Coupling constants in ¹H NMR distinguish between tautomeric forms .
    • IR: Strong carbonyl stretches (~1700 cm⁻¹) confirm dioxo groups .
  • X-ray Crystallography:
    • Data Collection: Use SHELX-TL for structure solution. High-resolution data (<1.0 Å) ensures accurate bond length/angle determination (e.g., C=O bonds at ~1.21 Å) .
    • Refinement: SHELXL refines thermal parameters and hydrogen bonding networks. Compare with similar pyrazolo-pyridine structures for validation .

Advanced: How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

  • Reproducibility Checks:
    • Standardize assay protocols (e.g., kinase inhibition assays at pH 7.4, 25°C) .
    • Validate compound purity via HPLC (>95%) and mass spectrometry .
  • Mechanistic Studies:
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., ΔG values for kinase interactions) .
    • Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Advanced: What strategies are recommended for analyzing hydrogen bonding patterns in the crystal structure to predict molecular interactions?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(donor)-A(acceptor) patterns). For example, N–H···O=C interactions form C(6) chains in similar pyrazolo-pyridines .
  • Computational Modeling:
    • Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
    • Overlay crystal structures with docking simulations (e.g., AutoDock Vina) to predict protein-ligand interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Substituent Modification:
    • Electron-Withdrawing Groups: Introduce –F or –CF₃ at the phenyl ring to enhance metabolic stability (logP reduction by ~0.5 units) .
    • Steric Effects: Cyclopropyl groups at position 3 improve kinase selectivity by reducing off-target binding .
  • Pharmacokinetic Profiling:
    • Assess solubility via shake-flask method (PBS pH 7.4) and correlate with ester-to-acid hydrolysis rates .
    • Measure plasma stability using LC-MS to identify metabolically labile sites (e.g., ester hydrolysis) .

Basic: What are the key considerations for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Reagent Quality: Use anhydrous solvents (e.g., DMF) and freshly distilled triethylamine to avoid side reactions .
  • Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or in-situ IR for carbonyl disappearance .
  • Scalability: Maintain a 1:1.2 molar ratio of hydrazono intermediate to ethyl chloroacetate to prevent excess reagent accumulation .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis:
    • Calculate HOMO/LUMO energies (e.g., Gaussian 09) to identify reactive sites. LUMO localization at the pyridine ring predicts electrophilic attack .
  • MD Simulations:
    • Simulate solvation effects (e.g., water vs. DMSO) to predict regioselectivity in substitution reactions .

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